N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
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Overview
Description
N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in scientific research. This compound is a potent non-steroidal anti-inflammatory drug (NSAID) and has been found to exhibit anti-cancer, anti-oxidant, and anti-inflammatory properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Agents : Researchers have investigated the potential of this compound as an anticancer agent due to its structural resemblance to indole-based compounds with known antitumor activity . Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against specific cancer types.
Organic Synthesis and Transition Metal Catalysis
- Suzuki–Miyaura Coupling Reagents : The compound’s indole moiety makes it a potential candidate for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, and organoboron reagents play a crucial role in this process . Investigating its compatibility with various coupling partners and reaction conditions could be valuable.
Plant Hormones and Agricultural Applications
- Indole Derivatives in Plant Growth Regulation : Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan and plays a vital role in plant growth and development . Analogous compounds like the one might have applications in agriculture, including crop yield enhancement or stress tolerance.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound might induce a range of molecular and cellular effects.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-4-26(5-2)22(29)15-27-14-20(19-8-6-7-9-21(19)27)23(30)24(31)25-18-12-10-17(11-13-18)16(3)28/h6-14H,4-5,15H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXUYHCXZTDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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